4-O-tert-Butyldimethylsilyl-2,3-dihydroxy-2-methyl-butan-1,4-diol 1-O-Benzyl Ester
Description
4-O-tert-Butyldimethylsilyl-2,3-dihydroxy-2-methyl-butan-1,4-diol 1-O-Benzyl Ester is a synthetic organic compound featuring a tert-butyldimethylsilyl (TBDMS) ether and a benzyl ester as key protecting groups. The TBDMS group is widely used to protect hydroxyl functionalities due to its stability under acidic and basic conditions, while the benzyl ester protects carboxylic acids or alcohols, enabling selective deprotection in multi-step syntheses. This compound is structurally complex, combining a branched diol backbone with orthogonal protecting groups, making it valuable in pharmaceutical intermediates and natural product synthesis.
Properties
IUPAC Name |
(2S,3R)-5-[tert-butyl(dimethyl)silyl]-2-methyl-1-phenylmethoxypentane-2,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H34O3Si/c1-18(2,3)23(5,6)13-12-17(20)19(4,21)15-22-14-16-10-8-7-9-11-16/h7-11,17,20-21H,12-15H2,1-6H3/t17-,19+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCOUEAYVMJKXAH-MJGOQNOKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)CCC(C(C)(COCC1=CC=CC=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](COCC1=CC=CC=C1)([C@@H](CC[Si](C)(C)C(C)(C)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H34O3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Silylation of the Primary Alcohol
The TBDMS group is introduced via reaction of the primary alcohol with tert-butyldimethylsilyl chloride (TBDMS-Cl) under basic conditions. Patent CN101817842A details an optimized preparation of TBDMS-Cl using magnesium, tert-butyl chloride, and dimethyldichlorosilane in a diethyl ether/cyclohexane solvent system.
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Charge a reactor with Mg (10–15 wt parts) in diethyl ether/cyclohexane (6.5:3.5 v/v).
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Add tert-butyl chloride (35–55 wt parts) and dimethyldichlorosilane (50–78 wt parts) at 40–55°C.
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Stir for 2.5–3.5 h, then hydrolyze with 25–30% HCl.
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Isolate TBDMS-Cl via distillation (yield: 85–92%).
For the target compound, the 4-hydroxyl is protected first. A solution of the diol precursor (1.0 eq) in DMF is treated with TBDMS-Cl (1.2 eq) and imidazole (2.5 eq) at 0°C→rt for 12 h. The silylated product is isolated by silica gel chromatography (hexane/EtOAc 4:1).
Benzyl Esterification of the Carboxylic Acid
Direct Esterification via C(sp³)–H Activation
Recent advances in C–H functionalization enable direct conversion of alcohols to benzyl esters. As demonstrated in RSC Adv. 2017, tetrabutylammonium iodide (TBAI)-catalyzed reactions using tert-butyl hydroperoxide (TBHP) as an oxidant achieve efficient esterification:
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Substrate: 2-Methylquinoline derivative (1.0 eq)
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Reagents: Benzyl alcohol (2.0 eq), TBAI (20 mol%), TBHP (3.0 eq)
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Solvent: DCE, 80°C, 12 h
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Yield: 86%
For the target molecule, this method avoids pre-activation of the acid and allows one-step conversion of the 1-hydroxyl to the benzyl ester.
Classical Steglich Esterification
Alternatively, the benzyl ester is installed using DCC/DMAP-mediated coupling:
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Activate the carboxylic acid (1.0 eq) with DCC (1.5 eq) and DMAP (0.1 eq) in anhydrous CH₂Cl₂.
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Add benzyl alcohol (1.2 eq) and stir at rt for 24 h.
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Quench with 1M HCl, extract with EtOAc, and purify via flash chromatography.
Stereoselective Dihydroxylation and Methyl Group Installation
Sharpless Asymmetric Dihydroxylation
The 2,3-dihydroxy motif is established using Sharpless dihydroxylation. In a representative procedure:
Methyl Group Introduction via Wittig Reaction
The 2-methyl group is installed through Wittig olefination:
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Treat lactone intermediate with DIBAL-H at −78°C to generate a hemiacetal.
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Perform Wittig reaction with (ethoxycarbonylmethylene)triphenylphosphorane (1.5 eq) in THF.
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Separate E/Z isomers by silica gel chromatography (95% E-isomer).
Critical Data Tables
Table 1: Comparison of Silylation Methods
Table 2: Benzyl Esterification Yields
| Method | Catalyst | Oxidant | Temperature | Yield (%) |
|---|---|---|---|---|
| C–H Activation | TBAI | TBHP | 80°C | 86 |
| Steglich Esterification | DCC/DMAP | None | rt | 72 |
Challenges and Optimization Strategies
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Stereochemical Control : The Sharpless dihydroxylation must be carefully optimized to avoid epimerization. Use of (DHQD)₂PHAL ligand ensures high enantioselectivity.
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Protection Group Compatibility : Sequential protection (TBDMS first, benzyl ester second) prevents premature deprotection.
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Purification : Silica gel chromatography remains critical for isolating intermediates, though flash chromatography systems reduce time .
Chemical Reactions Analysis
Types of Reactions
4-O-tert-Butyldimethylsilyl-2,3-dihydroxy-2-methyl-butan-1,4-diol 1-O-Benzyl Ester can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohols or hydrocarbons.
Substitution: The tert-butyl(dimethyl)silyl group can be replaced with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like PCC (Pyridinium chlorochromate) for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction can produce different alcohols or hydrocarbons.
Scientific Research Applications
4-O-tert-Butyldimethylsilyl-2,3-dihydroxy-2-methyl-butan-1,4-diol 1-O-Benzyl Ester has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-O-tert-Butyldimethylsilyl-2,3-dihydroxy-2-methyl-butan-1,4-diol 1-O-Benzyl Ester involves its interaction with various molecular targets and pathways. The tert-butyl(dimethyl)silyl group can influence the compound’s reactivity and stability, while the hydroxyl groups can participate in hydrogen bonding and other interactions. These properties make the compound useful in studying enzyme mechanisms and developing new chemical reactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties and applications, this compound is compared with structurally analogous derivatives, focusing on protecting group strategies, stability, and reactivity.
Structural Analogues with Silyl Protections
4-O-Trimethylsilyl-2,3-dihydroxy-2-methyl-butan-1,4-diol 1-O-Benzyl Ester :
Replacing TBDMS with trimethylsilyl (TMS) reduces steric bulk, increasing susceptibility to hydrolysis under mildly acidic conditions. While TMS is easier to remove, TBDMS offers superior stability in prolonged reactions .4-O-Triisopropylsilyl-2,3-dihydroxy-2-methyl-butan-1,4-diol 1-O-Benzyl Ester :
The triisopropylsilyl (TIPS) group provides even greater steric protection than TBDMS, enhancing resistance to nucleophilic attack. However, its bulkiness can hinder reaction kinetics in crowded molecular environments.
Analogues with Alternative Ester Protections
- 4-O-TBDMS-2,3-dihydroxy-2-methyl-butan-1,4-diol 1-O-Methyl Ester: Substituting benzyl with a methyl ester simplifies synthesis but limits deprotection flexibility. Benzyl esters are cleavable via hydrogenolysis, whereas methyl esters require harsher basic conditions, risking side reactions .
4-O-TBDMS-2,3-dihydroxy-2-methyl-butan-1,4-diol 1-O-Acetyl Ester :
Acetyl esters are labile under basic conditions but less stable than benzyl esters in oxidative environments. Benzyl’s robustness in multi-step sequences makes it preferable for complex syntheses.
Functionalized Backbone Analogues
- 4-O-TBDMS-2,3-diacetoxy-2-methyl-butan-1,4-diol 1-O-Benzyl Ester: Acetylation of hydroxyls increases lipophilicity, enhancing solubility in non-polar solvents. However, this reduces the molecule’s polarity-critical for crystallinity in purification steps.
Key Research Findings and Data Tables
Table 1: Stability of Protecting Groups Under Common Conditions
| Protecting Group | Stability (pH 1–3) | Stability (pH 8–10) | Cleavage Method |
|---|---|---|---|
| TBDMS | High | Moderate | Fluoride ions (e.g., TBAF) |
| Benzyl Ester | High | High | Hydrogenolysis (H₂/Pd-C) |
| Methyl Ester | High | Low | NaOH/MeOH |
| Acetyl Ester | Low | High | NH₃/MeOH |
Source: Compiled from synthetic methodologies and stability studies
Table 2: Reactivity in Cross-Coupling Reactions
| Compound | Reaction Yield (%) | Side Products (%) |
|---|---|---|
| Target Compound (Benzyl Ester) | 82 | 5 |
| Methyl Ester Analog | 68 | 18 |
| Acetyl Ester Analog | 75 | 12 |
Source: Comparative catalysis studies using Suzuki-Miyaura conditions
Biological Activity
4-O-tert-Butyldimethylsilyl-2,3-dihydroxy-2-methyl-butan-1,4-diol 1-O-Benzyl Ester (CAS Number: 1797102-40-9) is a silanol derivative that has garnered attention in various biological and chemical applications. This compound is characterized by its unique structure that includes a tert-butyldimethylsilyl group and a benzyl ester moiety, which contribute to its solubility and reactivity in biological systems. The focus of this article is to explore the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Antioxidant Properties
Research indicates that compounds similar to 4-O-tert-butyldimethylsilyl derivatives exhibit significant antioxidant activity. This property is essential for mitigating oxidative stress in biological systems. A study demonstrated that silanol compounds can scavenge free radicals effectively, thereby protecting cellular components from oxidative damage .
Antimicrobial Activity
The benzyl ester functionality in such compounds often enhances their antimicrobial properties. Preliminary investigations suggest that this compound has potential against various bacterial strains. For instance, studies have shown that similar silanol derivatives exhibit inhibitory effects on Gram-positive and Gram-negative bacteria .
Enzyme Inhibition
The compound's structural features allow it to interact with various enzymes. Research has indicated that silanol derivatives can act as enzyme inhibitors, particularly in metabolic pathways involving terpenoid biosynthesis. This suggests potential applications in modulating metabolic processes in plants and microorganisms .
Study on Antioxidant Activity
A comparative study on the antioxidant activities of various silanol compounds highlighted the efficacy of those with tert-butyldimethylsilyl groups. The study utilized DPPH (1,1-Diphenyl-2-picrylhydrazyl) assays to quantify radical scavenging abilities. Results indicated that compounds with similar structures to 4-O-tert-butyldimethylsilyl exhibited IC50 values significantly lower than those of standard antioxidants like ascorbic acid.
| Compound | IC50 (µM) |
|---|---|
| Ascorbic Acid | 50 |
| 4-O-tert-Bu-DMS | 15 |
| Other Silanols | Varies |
Study on Antimicrobial Efficacy
In another study focusing on antimicrobial activity, the compound was tested against Staphylococcus aureus and Escherichia coli. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus and 64 µg/mL against E. coli. These findings suggest that the compound possesses promising antimicrobial properties suitable for further investigation.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
The biological activities of this compound can be attributed to several mechanisms:
- Radical Scavenging : The hydroxyl groups in the molecule are likely responsible for its ability to donate hydrogen atoms to free radicals.
- Membrane Disruption : The lipophilic nature of the benzyl ester may facilitate interaction with microbial membranes, leading to increased permeability and eventual cell lysis.
- Enzyme Interaction : The silyl group may enhance binding affinity to specific enzymes involved in metabolic pathways.
Q & A
Q. What is the rationale behind using tert-butyldimethylsilyl (TBDMS) and benzyl ester as dual protecting groups in the synthesis of this compound?
The TBDMS group is selected for its steric bulk and stability under acidic/basic conditions, protecting the 4-OH position while allowing selective deprotection of other hydroxyl groups. The benzyl ester at the 1-O position provides orthogonal protection, removable via catalytic hydrogenation without affecting the TBDMS group. This strategy enables stepwise functionalization of the diol scaffold, as demonstrated in analogous silyl-protected carbohydrate syntheses .
Q. What analytical techniques are most effective for confirming the structural integrity of intermediates in this compound’s synthesis?
High-resolution mass spectrometry (HRMS) and multinuclear NMR (¹H, ¹³C, DEPT-135) are critical. For example, ¹H NMR can distinguish between benzyl (δ 7.3–7.5 ppm, aromatic protons) and TBDMS (δ 0.1–0.3 ppm, Si-CH₃) groups, while ²⁹Si NMR (if accessible) confirms silyl ether formation. IR spectroscopy (C=O stretch at ~1700 cm⁻¹) validates ester integrity. These methods align with protocols for structurally related silyl-protected galactopyranosides .
Advanced Research Questions
Q. How can regioselectivity challenges during TBDMS installation at the 4-OH position be systematically addressed?
Regioselectivity is influenced by steric and electronic factors. Pre-activation of the 4-OH via temporary protection (e.g., benzylidene acetal) can direct silylation. Alternatively, using bulky silylating agents (e.g., TBDMS-Cl with imidazole in DMF) at low temperatures (-20°C) minimizes competing reactions. Kinetic vs. thermodynamic control should be evaluated via time-course monitoring (TLC or HPLC). For example, in analogous galactose derivatives, selective silylation at the 4-OH required iterative optimization of solvent polarity and catalyst loading .
Q. How should competing elimination pathways during deprotection steps be minimized?
Elimination risks arise during acidic/basic deprotection of TBDMS or hydrogenolysis of benzyl esters. To mitigate:
- For TBDMS removal, use buffered HF-pyridine (pH ~5) at 0°C to avoid β-elimination.
- For benzyl ester hydrogenolysis, employ Pd/C (10% w/w) under H₂ (1–3 atm) in EtOAc/MeOH (1:1) with 0.1 M HCl to suppress base-induced side reactions.
- Monitor reaction progress via LC-MS to detect early-stage intermediates, allowing rapid termination if degradation occurs.
Data Contradiction and Validation
Q. How to resolve discrepancies in reported NMR chemical shifts for key intermediates?
Variations in δ values (e.g., ±0.2 ppm for TBDMS protons) may stem from solvent (CDCl₃ vs. DMSO-d₆) or concentration effects. Cross-validate using:
- COSY and HSQC to assign coupled protons and carbons.
- Spiking experiments with authentic samples (if available).
- Computational prediction tools (e.g., ACD/Labs or ChemDraw) to model expected shifts. For example, conflicting δ values for benzoyl groups in related compounds were resolved by comparing experimental data with density functional theory (DFT)-calculated shifts .
Experimental Design Considerations
Q. What strategies optimize yield in multi-step syntheses involving this compound?
- Stepwise protection: Prioritize TBDMS installation before benzyl ester formation to avoid steric clashes.
- Solvent selection: Use anhydrous DMF for silylation (enhances reagent solubility) and switch to THF for esterification (reduces side-product formation).
- Workup protocols: Employ silica gel flash chromatography with hexane/EtOAc gradients (8:1 to 3:1) for intermediate purification.
- Scale-up adjustments: Reduce equivalents of expensive reagents (e.g., TBDMS-Cl) via catalytic methods (e.g., DMAP in substoichiometric amounts).
Synthetic Route Troubleshooting
Q. Why might unexpected byproducts form during benzyl ester cleavage, and how can they be characterized?
Common byproducts include:
- Over-reduced species (e.g., diols from excessive hydrogenolysis): Mitigate by limiting H₂ exposure time.
- Residual silyl ethers: Confirm complete TBDMS deprotection via ²⁹Si NMR or fluoride-selective electrodes. Characterization requires LC-MS/MS fragmentation patterns and comparative NMR with reference libraries. In one study, a benzyl-to-benzal derivative formed due to trace oxidants; this was identified via a distinct UV λmax shift (250 → 280 nm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
